

Unveiling Bryonamide A: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Bryonamide A*

Cat. No.: *B1584001*

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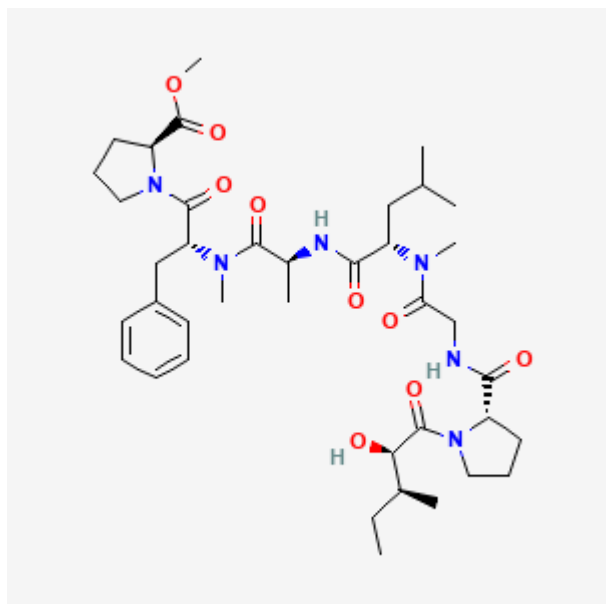
Introduction

Bryonamide A, a naturally occurring benzamide derivative, has been isolated from the red algae *Bostrychia radicans*. Its chemical structure, formally identified as 4-hydroxy-N-(2-hydroxyethyl)benzamide, presents a simple yet intriguing scaffold for potential pharmacological investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies pertaining to **Bryonamide A**, catering to the needs of researchers in natural product chemistry, medicinal chemistry, and drug discovery. While direct biological activity data for **Bryonamide A** remains limited, this document also explores the known signaling pathways of structurally related compounds to offer potential avenues for future research.

Chemical Structure and Properties

Bryonamide A is characterized by a para-substituted benzene ring bearing a hydroxyl group and an N-(2-hydroxyethyl)amido group.

Chemical Structure:



Systematic IUPAC Name: 4-hydroxy-N-(2-hydroxyethyl)benzamide

Physicochemical and Spectral Data Summary:

Property	Value	Reference
Molecular Formula	C ₉ H ₁₁ NO ₃	[de Oliveira et al., 2012][1]
Molecular Weight	181.19 g/mol	[de Oliveira et al., 2012][1]
CAS Number	75268-14-3	[LookChem][2]
Appearance	Colorless amorphous solid	[de Oliveira et al., 2012][1]
Boiling Point	451.2 °C at 760 mmHg	[LookChem][2]
Density	1.273 g/cm ³	[LookChem][2]
logP	0.50520	[LookChem][2]
¹ H NMR (CD ₃ OD, 400 MHz)	See Table 2 for detailed assignments	[de Oliveira et al., 2012][1]
¹³ C NMR (CD ₃ OD, 100 MHz)	See Table 2 for detailed assignments	[de Oliveira et al., 2012][1]
Mass Spectrometry (ESI-MS)	m/z 182.0760 [M+H] ⁺ , 204.0580 [M+Na] ⁺	[de Oliveira et al., 2012][1]

Table 1: Physicochemical and Spectral Properties of **Bryonamide A**.

Detailed NMR Data:

The structural elucidation of **Bryonamide A** was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table details the assigned proton and carbon chemical shifts.

Position	¹ H NMR (δ, ppm, J in Hz)	¹³ C NMR (δ, ppm)
1	-	126.3
2, 6	7.72 (d, 8.8)	130.0
3, 5	6.81 (d, 8.8)	116.1
4	-	161.9
C=O	-	170.4
1'	3.49 (t, 5.8)	43.5
2'	3.71 (t, 5.8)	61.5

Table 2: ¹H and ¹³C NMR Spectral Data of **Bryonamide A** in CD₃OD.[\[1\]](#)

Experimental Protocols

Isolation of Bryonamide A from Bostrychia radicans

The following protocol is based on the methodology described by de Oliveira et al. (2012).[\[1\]](#)

1. Collection and Extraction:

- Specimens of Bostrychia radicans were collected and air-dried.
- The dried algal material was exhaustively extracted with methanol at room temperature.
- The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Fractionation:

- The crude extract was subjected to silica gel vacuum liquid chromatography (VLC), eluting with a gradient of hexane, ethyl acetate, and methanol.
- Fractions were monitored by thin-layer chromatography (TLC).
- Fractions containing **Bryonamide A** were combined and further purified by column chromatography on Sephadex LH-20, eluting with methanol.
- Final purification was achieved by preparative TLC to yield pure **Bryonamide A**.

Synthesis of 4-hydroxy-N-(2-hydroxyethyl)benzamide

A plausible synthetic route for **Bryonamide A** involves the amidation of a 4-hydroxybenzoic acid derivative with ethanolamine. The following is a general procedure that can be adapted.

1. Esterification of 4-hydroxybenzoic acid:

- 4-hydroxybenzoic acid is first converted to its methyl ester, methyl 4-hydroxybenzoate, by refluxing in methanol with a catalytic amount of sulfuric acid.

2. Amidation:

- Methyl 4-hydroxybenzoate is then reacted with an excess of ethanolamine.
- The reaction mixture is heated, and the progress is monitored by TLC.
- Upon completion, the excess ethanolamine is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-N-(2-hydroxyethyl)benzamide.

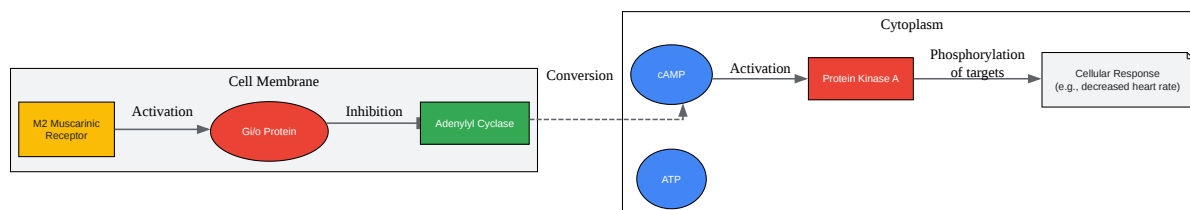
Potential Signaling Pathways and Biological Activity

Direct studies on the biological activity and mechanism of action of **Bryonamide A** are not extensively reported in the scientific literature. However, research on a structurally related synthetic compound, a 4-hydroxy-furanyl-benzamide derivative, has indicated potential effects

on cardiovascular function. This derivative was shown to decrease left ventricular pressure in an isolated rat heart model, an effect that was inhibited by antagonists of the M2 muscarinic acetylcholine receptor and nitric oxide synthase (NOS). This suggests a possible interaction with these signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to inhibitory effects within cells. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).



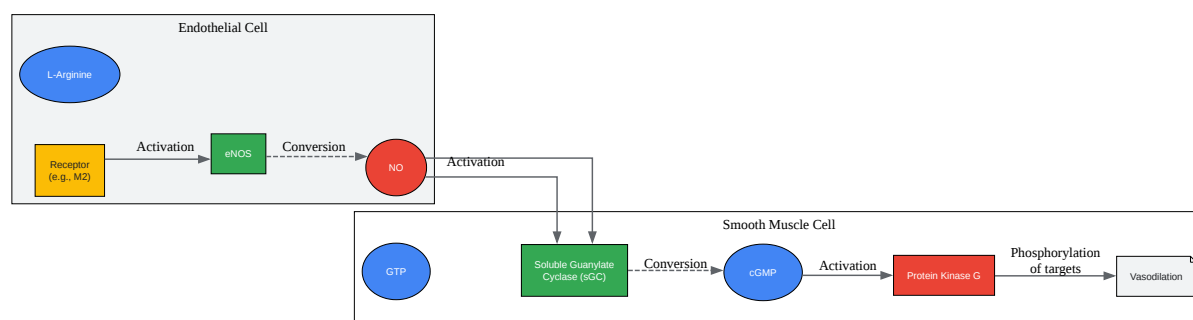
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Diagram 1: Simplified M2 Muscarinic Receptor Signaling Pathway.

Nitric Oxide Synthase Signaling Pathway

Nitric oxide (NO) is a key signaling molecule produced by nitric oxide synthase (NOS). In the cardiovascular system, endothelial NOS (eNOS) plays a crucial role in vasodilation. The

activation of eNOS leads to the production of NO, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC), resulting in relaxation.

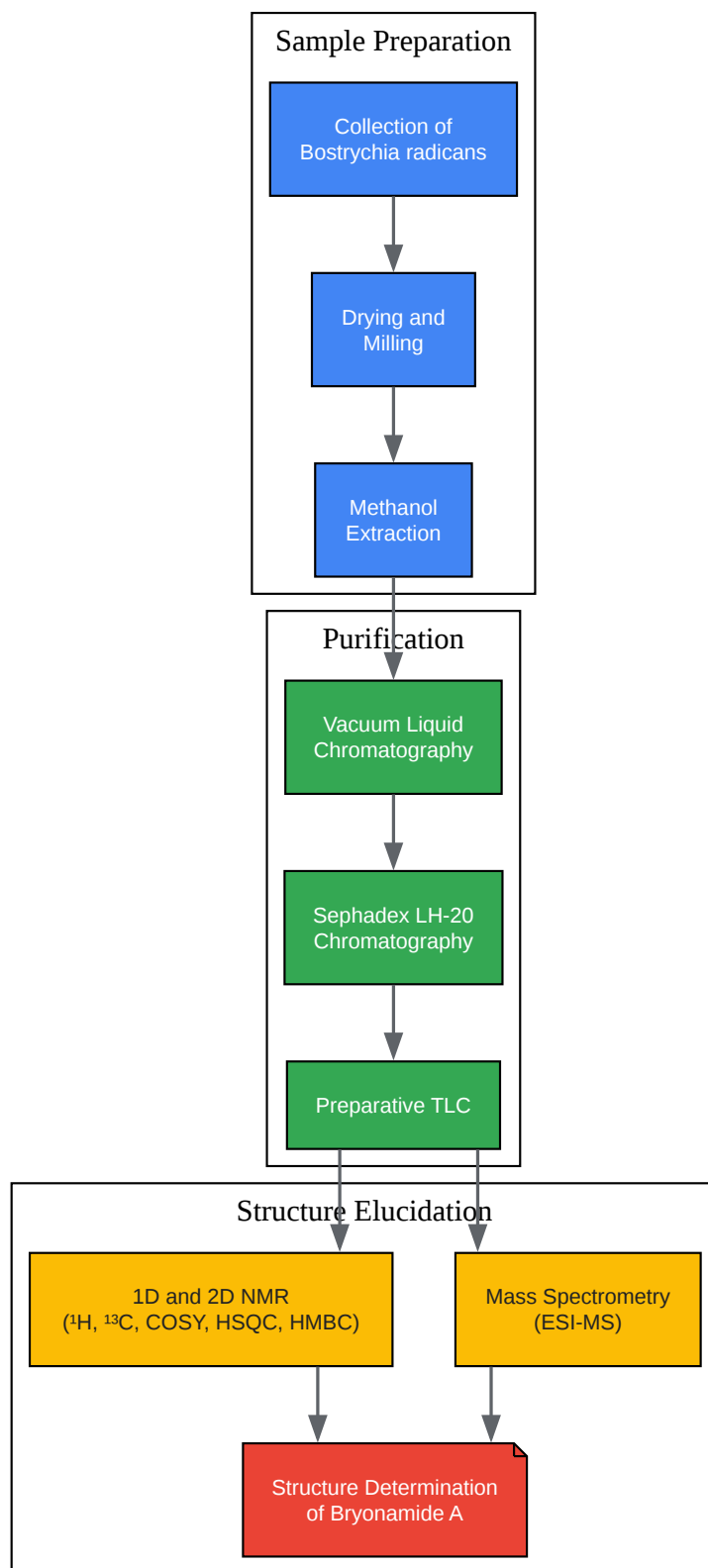


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Diagram 2: Simplified Nitric Oxide Synthase Signaling Pathway.

Experimental Workflow: Isolation and Structure Elucidation

The process of identifying a novel natural product like **Bryonamide A** follows a logical workflow from collection to final structure determination.



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Diagram 3: Workflow for the Isolation and Structure Elucidation of **Bryonamide A**.

Conclusion

Bryonamide A represents a simple yet potentially valuable natural product. This technical guide has provided a detailed overview of its chemical structure, supported by comprehensive spectral and physicochemical data. The outlined experimental protocols for its isolation and a general synthetic strategy offer a foundation for further research. While its biological activity remains to be fully explored, the potential interaction with key signaling pathways, as suggested by related compounds, highlights promising directions for future pharmacological studies. This document serves as a crucial resource for scientists aiming to unlock the full potential of **Bryonamide A** in drug development and other scientific endeavors.

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References

- 1. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
- 2. 4-hydroxy-N-(2-hydroxyethyl)benzamide | lookchem [lookchem.com]
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